4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine”, often involves the use of organolithium reagents. The reaction mixture is quenched with a molar equivalent of water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis

The molecular formula of “this compound” is C26H39N7. The structure of the molecule is almost planar, with r.m.s. deviations of 0.003, 0.016, and 0.005 Å .Chemical Reactions Analysis

The chemical reactions involving “this compound” are highly regioselective, favoring the formation of C-4 substituted products. The reaction of the compound with N,N-dimethylethylenediamine affords the exclusive product .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 449.6 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7. The compound also has a rotatable bond count of 7 .Aplicaciones Científicas De Investigación

Insecticidal and Antibacterial Potential

Pyrimidine derivatives, closely related to 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine, have shown significant insecticidal and antimicrobial activities. These compounds have been synthesized and evaluated for their potential against specific insects and selected microorganisms (Deohate & Palaspagar, 2020).

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines, including compounds structurally similar to this compound, has led to the development of ligands for the histamine H4 receptor. These ligands demonstrate potential for treating inflammation and pain, supporting the therapeutic promise of H4 receptor antagonists (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

Pyrimidine derivatives, akin to the chemical , have been investigated for their dual inhibitory activity against cholinesterase and amyloid-β (Aβ) aggregation. This research is significant for Alzheimer's disease treatment, indicating the role of pyrimidine-based compounds in targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).

Anticancer and Anti-Inflammatory Agents

Novel pyrazolopyrimidines derivatives, structurally related to this compound, have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These studies highlight the diverse biological activities of pyrimidine derivatives (Rahmouni et al., 2016).

Synthesis of Novel Heterocyclic Systems

Research has also been focused on synthesizing new heterocyclic systems derived from pyrimidine derivatives, which could offer a range of biological activities. This area of study is essential for the development of new therapeutic agents with varied pharmacological profiles (Sirakanyan et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds like imatinib are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the regulation of cell functions such as cell signaling, growth, and division .

Mode of Action

Compounds with similar structures, like imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, preventing the phosphorylation of proteins and thus disrupting the signaling pathways .

Biochemical Pathways

The inhibition of tyrosine kinases by similar compounds can affect various signaling pathways involved in cell growth and division . The disruption of these pathways can lead to the arrest of cell growth and induction of apoptosis .

Result of Action

Similar compounds like imatinib can induce cell cycle arrest and apoptosis by inhibiting the activity of tyrosine kinases .

Direcciones Futuras

Propiedades

IUPAC Name |

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5/c1-8-10(12)9(2)14-11(13-8)16-6-4-15(3)5-7-16/h4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHZPZMHAPOYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

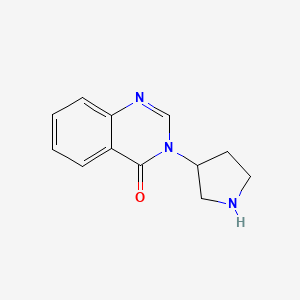

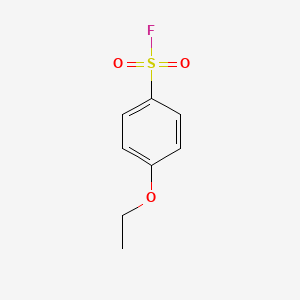

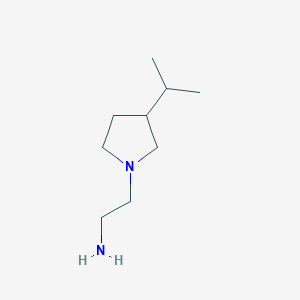

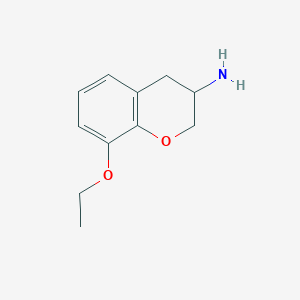

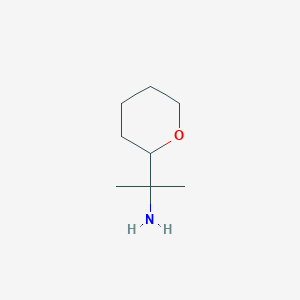

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)

![6-Chlorooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1432569.png)

![2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B1432575.png)